molecular formula PCl3<br>Cl3P B148003 Phosphorus trichloride CAS No. 7719-12-2

Phosphorus trichloride

Cat. No. B148003
Key on ui cas rn: 7719-12-2
M. Wt: 137.33 g/mol
InChI Key: FAIAAWCVCHQXDN-UHFFFAOYSA-N
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Patent
US04248845

Procedure details

This reaction of ammonium chloride and phosphorus pentachloride may be carried out, while producing phosphorus pentachloride from phosphorus trichloride and chlorine. In this case, phosphorus trichloride is employed as the starting material instead of phosphorus pentachloride. Ammonium chloride, phosphorus trichloride and a catalyst are dispersed in an organic solvent inert to chlorine, and then the temperature is raised to 100° to 200° C. and chlorine gas is supplied into the dispersion to start the reaction. The reaction is carried out under reflux with stirring. During the reaction, an approximately equimolar amount of chlorine gas with phosphorus trichloride is supplied at a rate of 0.1 to 1.5 g./minute per mole of phosphorus trichloride to produce phosphorus pentachloride. The resulting phosphorus pentachloride reacts with ammonium chloride to produce the phosphonitrilic chloride oligomers. After the completion of the supply of chlorine gas, the reaction is further continued at a temperature of 100° to 200° C. for 0.5 to 2 hours under reflux with stirring to complete the reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-:1].[NH4+].[P:3]([Cl:8])([Cl:7])([Cl:6])([Cl:5])[Cl:4]>>[P:3]([Cl:8])([Cl:7])([Cl:6])([Cl:5])[Cl:4].[P:3]([Cl:6])([Cl:5])[Cl:4].[Cl:1][Cl:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Type
product
Smiles
P(Cl)(Cl)Cl
Name
Type
product
Smiles
ClCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04248845

Procedure details

This reaction of ammonium chloride and phosphorus pentachloride may be carried out, while producing phosphorus pentachloride from phosphorus trichloride and chlorine. In this case, phosphorus trichloride is employed as the starting material instead of phosphorus pentachloride. Ammonium chloride, phosphorus trichloride and a catalyst are dispersed in an organic solvent inert to chlorine, and then the temperature is raised to 100° to 200° C. and chlorine gas is supplied into the dispersion to start the reaction. The reaction is carried out under reflux with stirring. During the reaction, an approximately equimolar amount of chlorine gas with phosphorus trichloride is supplied at a rate of 0.1 to 1.5 g./minute per mole of phosphorus trichloride to produce phosphorus pentachloride. The resulting phosphorus pentachloride reacts with ammonium chloride to produce the phosphonitrilic chloride oligomers. After the completion of the supply of chlorine gas, the reaction is further continued at a temperature of 100° to 200° C. for 0.5 to 2 hours under reflux with stirring to complete the reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-:1].[NH4+].[P:3]([Cl:8])([Cl:7])([Cl:6])([Cl:5])[Cl:4]>>[P:3]([Cl:8])([Cl:7])([Cl:6])([Cl:5])[Cl:4].[P:3]([Cl:6])([Cl:5])[Cl:4].[Cl:1][Cl:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Type
product
Smiles
P(Cl)(Cl)Cl
Name
Type
product
Smiles
ClCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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